molecular formula C15H23N3O3S B2473866 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034448-52-5

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2473866
CAS No.: 2034448-52-5
M. Wt: 325.43
InChI Key: MIQSFUQDYMEGCK-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine is a chemical compound with the molecular formula C15H21N3O3S and a molecular weight of 323.41 g/mol . This synthetically versatile building block features a pyrazine ring linked via an ether bond to a piperidine system which is further functionalized with a cyclohexylsulfonyl group. The distinct molecular architecture of this compound, particularly the sulfonyl group and the nitrogen-rich heteroaromatic system, makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery . Compounds with similar sulfonylpiperidine scaffolds have been investigated for their potential as CXCR2 receptor inhibitors, suggesting a relevant pathway for the development of therapeutics for inflammatory diseases . Its structure is amenable to further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the design and synthesis of novel molecules targeting a range of biological processes. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(12-18)21-15-11-16-8-9-17-15/h8-9,11,13-14H,1-7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSFUQDYMEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. For instance, the cyclization of 1,5-diaminopentane can yield piperidine.

    Introduction of the Cyclohexylsulfonyl Group: The piperidine intermediate is then reacted with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclohexylsulfonyl group.

    Formation of the Pyrazine Ring: The final step involves the reaction of the cyclohexylsulfonyl-piperidine intermediate with a pyrazine derivative, such as 2-chloropyrazine, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Analytical Data (HRMS, [M+H]⁺)
Target Compound Cyclohexyl C₁₅H₂₂N₃O₃S 336.42* N/A Not reported
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Methylpyrazole C₁₃H₁₈N₅O₃S 324.11 N/A 324.1128 (found)
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyrazine 3,5-Dimethylpyrazole C₁₅H₂₂N₅O₃S 352.14 47 352.1434 (found)
2-((1-((3-Isopropyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Isopropyl-5-methylpyrazole C₁₇H₂₆N₅O₃S 380.18 60 Not reported
2-Methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine Oxolane (tetrahydrofuran) C₁₅H₂₁N₃O₄ 307.34 N/A Not reported

*Estimated based on structural similarity to and .

Key Observations :

Sulfonamide Substituents: The cyclohexyl group in the target compound increases molecular weight (~336 g/mol) compared to methylpyrazole (324 g/mol) or azetidine analogs (352 g/mol) . This substitution likely enhances lipophilicity, which could influence pharmacokinetic properties such as absorption and tissue penetration. Pyrazole-based sulfonamides (e.g., 3-methyl, 3,5-dimethyl) are prevalent in the evidence, with yields ranging from 20% to 77% depending on steric and electronic effects .

Piperidine vs.

Analytical Consistency :

  • High-resolution mass spectrometry (HRMS) data for analogs show close agreement between calculated and observed values (e.g., Δ < 0.001 g/mol for ), confirming synthetic accuracy. The target compound’s absence of HRMS data suggests further characterization is needed.

Biological Activity

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperidine moiety that contains a cyclohexylsulfonyl group. This structural configuration is believed to contribute to its biological properties.

Antimicrobial Activity

A study investigating the antimicrobial properties of various piperazine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against several pathogens. The most notable findings include:

  • Effective against Gram-positive and Gram-negative bacteria : The compound demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of action : Molecular docking studies suggested that these compounds may inhibit bacterial enzymes, contributing to their antibacterial effects .

Antitumor Activity

Research into piperidine-based compounds has indicated potential antitumor properties. For instance:

  • Induction of apoptosis : Certain derivatives have shown the ability to induce apoptotic cell death in cancer cell lines, suggesting a possible mechanism for tumor suppression .
  • Cell cycle arrest : These compounds have also been reported to cause cell cycle arrest, further inhibiting tumor growth .

Study 1: Antimicrobial Efficacy

In a comparative study, various piperazine derivatives were tested for their antimicrobial efficacy. The results indicated that derivatives similar to this compound were among the most potent against resistant strains, outperforming traditional antibiotics like ampicillin. This highlights the potential for developing new antimicrobial agents based on this scaffold.

Study 2: Antitumor Effects

A separate investigation focused on the antitumor effects of piperidine derivatives. The study found that specific modifications to the piperidine structure enhanced the compound's ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The results suggest that further structural optimization could yield more effective antitumor agents.

Research Findings Summary

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity; inhibits bacterial enzymes
AntitumorVarious cancer cell linesInduces apoptosis; causes cell cycle arrest

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